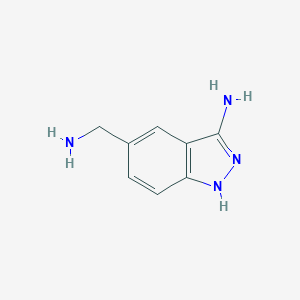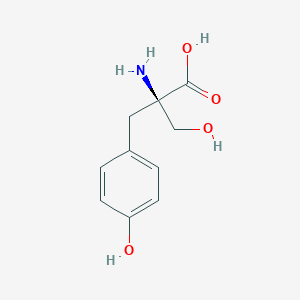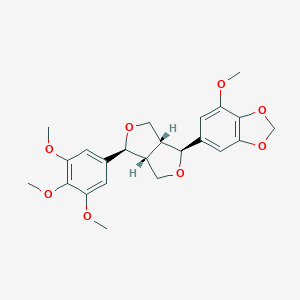
2,6-Diamino-4-(benzyloxy)pyrimidine
Vue d'ensemble
Description
2,6-Diamino-4-(benzyloxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two amino groups at positions 2 and 6, and a benzyloxy group at position 4 of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
2,6-Diamino-4-(benzyloxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound can undergo various chemical reactions, such as n-oxidation . This process could potentially lead to the formation of various active metabolites, which may interact with their targets in a specific manner.
Biochemical Pathways
It’s worth noting that similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown anti-proliferative activities against human breast cancer cells and human gastric cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Diamino-4-(benzyloxy)pyrimidine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, 2,6-Diamino-4-(benzyloxy)pyrimidine interacts with various enzymes, proteins, and other biomolecules . It has been found to be a potent inhibitor of dihydrofolate reductase , a key enzyme involved in the synthesis of nucleotides and thus DNA replication and cell division .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the enzyme dihydrofolate reductase, which plays a crucial role in DNA synthesis .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied, and information on any threshold effects or toxic or adverse effects at high doses is currently unavailable .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-4-(benzyloxy)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diamino-4-hydroxypyrimidine with benzyl alcohol. The reaction typically occurs under acidic or basic conditions to facilitate the substitution of the hydroxyl group with the benzyloxy group.
Another method involves the use of 2,6-diamino-4-chloropyrimidine as a starting material. This compound can undergo nucleophilic substitution with benzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diamino-4-(benzyloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diamino-4-chloropyrimidine: Similar structure but with a chlorine atom instead of a benzyloxy group.
2,6-Diamino-4-hydroxypyrimidine: Contains a hydroxyl group instead of a benzyloxy group.
2,4-Diamino-6-chloropyrimidine: Different substitution pattern with amino groups at positions 2 and 4, and a chlorine atom at position 6.
Uniqueness
2,6-Diamino-4-(benzyloxy)pyrimidine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
6-phenylmethoxypyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIHQMTVQZOYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
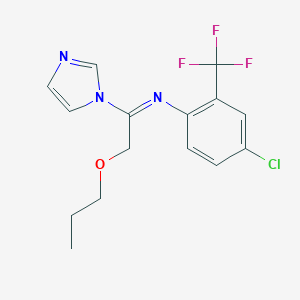
![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)



![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)
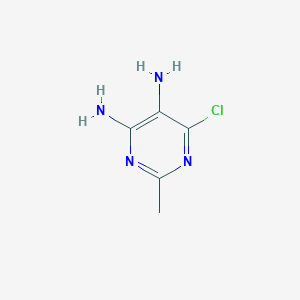
![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)
